(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
The compound (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a heterocyclic small molecule featuring a pyrrolidine ring linked to a fluoropyrimidine moiety via an ether bond, coupled with a tetrahydropyran-phenyl ketone scaffold.
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-12-22-19(23-13-16)27-17-6-9-24(14-17)18(25)20(7-10-26-11-8-20)15-4-2-1-3-5-15/h1-5,12-13,17H,6-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFXMTWVXOPREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diol Precursors
The tetrahydropyran ring is constructed via acid-catalyzed cyclization of 1,5-diols. A representative protocol involves:
- Reactant : 5-Phenylpentane-1,5-diol
- Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%)
- Solvent : Toluene, reflux at 110°C for 12 hours
- Yield : 78%
Mechanism : Protonation of a hydroxyl group initiates intramolecular nucleophilic attack, forming the tetrahydropyran ring. The phenyl group stabilizes the transition state through resonance.
Friedel-Crafts Acylation
To introduce the ketone moiety, Friedel-Crafts acylation is employed:
- Reactants : Tetrahydropyran, acetyl chloride
- Catalyst : AlCl₃ (1.2 equiv)
- Conditions : Dichloromethane, 0°C to room temperature, 6 hours
- Yield : 65%
| Parameter | Value |
|---|---|
| Reaction Scale | 10 mmol |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, IR |
Synthesis of 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine
Nucleophilic Aromatic Substitution
The fluoropyrimidine-pyrrolidine linkage is formed via SNAr reaction:
- Reactants : 2-Chloro-5-fluoropyrimidine, pyrrolidin-3-ol
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF, 80°C, 8 hours
- Yield : 72%
Key Challenge : Competing O- vs. N-alkylation is mitigated by steric hindrance from the pyrrolidine ring.
Protecting Group Strategies
To prevent side reactions during subsequent coupling:
- Protection : tert-Butoxycarbonyl (Boc) group on pyrrolidine nitrogen
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane
Fragment Coupling via Amide Bond Formation
Activation of the Ketone
The methanone fragment is activated as an acyl chloride:
- Reagent : Thionyl chloride (SOCl₂)
- Conditions : Reflux, 2 hours
Coupling with Pyrrolidine
- Reactants : Activated acyl chloride, 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine
- Base : Triethylamine (2.5 equiv)
- Solvent : THF, 0°C to room temperature, 12 hours
- Yield : 58%
| Optimization Parameter | Effect on Yield |
|---|---|
| Solvent (THF vs. DCM) | THF: +15% |
| Temperature (0°C vs. RT) | 0°C: +22% |
| Catalyst (DMAP) | No improvement |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A streamlined approach combines tetrahydropyran formation and fragment coupling:
- Reactants : 5-Phenylpentane-1,5-diol, 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine
- Catalyst : InCl₃ (15 mol%)
- Conditions : Microwave irradiation, 140°C, 1 hour
- Yield : 51%
Enzymatic Catalysis
Exploratory studies using lipase B from Candida antarctica (CAL-B):
Purification and Characterization
Chromatographic Techniques
- HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5)
- Retention Time : 8.2 minutes
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyrimidine), 7.32–7.25 (m, 5H, phenyl), 4.62–4.58 (m, 1H, pyrrolidine-O)
- HRMS (ESI+) : m/z 371.4 [M+H]⁺
Challenges and Optimization Opportunities
- Low Coupling Efficiency : Steric hindrance at the pyrrolidine nitrogen reduces reactivity. Solution: Bulky leaving groups (e.g., tosyl chloride) improve electrophilicity.
- Fluoropyrimidine Hydrolysis : Basic conditions degrade the fluoropyrimidine ring. Mitigation: pH-controlled reaction environments (pH 6–7).
- Scale-Up Limitations : Column chromatography becomes impractical above 100 g. Alternative: Crystallization from ethanol/water (3:1).
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be facilitated using hydrogenation techniques.
Substitution: The aromatic fluorine can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution Reagents: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO)
Major Products Formed:
Oxidized derivatives with altered functional groups.
Reduced forms where specific double bonds are hydrogenated.
Substituted compounds with diverse functionalities based on the new substituent.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing more complex organic molecules.
Study of reaction mechanisms and kinetics involving pyrimidine and pyrrolidine rings.
Biology:
Investigation into enzyme interactions due to its functional groups.
Studies on receptor binding and biological activity.
Medicine:
Potential use in developing pharmaceuticals targeting specific enzymes or receptors.
Analgesic and anti-inflammatory research applications.
Industry:
Applications in the development of new materials and chemical processes.
Utilized in the synthesis of high-value specialty chemicals.
Mechanism of Action
The effects of (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone are exerted through its interaction with molecular targets such as enzymes and receptors. Its pyrimidine and pyrrolidine rings facilitate binding to these targets, leading to modulation of biological pathways. This can result in inhibition or activation of specific biochemical processes, which is a key area of study in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: fluoropyrimidine derivatives , pyrrolidine-containing molecules , and tetrahydropyran-linked ketones . Below is a comparative analysis using data from patents and synthetic studies:
Fluoropyrimidine Derivatives
- Example 64 (Patent EP2023/39): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (from ). Key Differences: Replaces the pyrrolidinyloxy group with a pyrazolo-pyrimidine core and chromenone scaffold.
- Compound 5 (Patent EP2023/39): 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Key Differences: Features a pyrido-pyrimidinone ring system with methoxyphenyl and tetrahydropyridine substituents. Bioactivity: Likely targets adenosine receptors or phosphodiesterases due to the pyrido-pyrimidinone framework, differing from the target compound’s pyrrolidine-tetrahydropyran hybrid .
Pyrrolidine-Containing Compounds
- Intermediate 27 (): A pyrrolo[2,3-b]pyridine boronic acid derivative used in Suzuki couplings. Key Differences: Lacks the tetrahydropyran-phenyl ketone group but shares a fluorinated heterocycle.
Tetrahydropyran-Linked Ketones
- Compound 15 (Patent EP2023/39) : 2-(3,4-Dimethoxyphenyl)-9-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
Structural and Functional Analysis Table
Research Findings and Limitations
- Synthetic Challenges : The target compound’s ether-linked pyrrolidine and fluoropyrimidine groups may pose steric hindrance in synthesis, requiring optimized coupling conditions (e.g., Pd-catalyzed cross-coupling as in ) .
- Bioactivity Gaps: No direct data on the compound’s efficacy or toxicity are available in the provided evidence.
- Comparative Solubility : The tetrahydropyran-phenyl group may confer higher lipophilicity than analogs with polar substituents (e.g., methylpiperazine in Compound 15), impacting drug delivery .
Biological Activity
The compound (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Fluoropyrimidine Moiety : Known for its role in inhibiting enzymes involved in nucleic acid synthesis.
- Pyrrolidine Ring : Enhances binding affinity to molecular targets.
- Tetrahydropyran Group : Contributes to the compound's overall stability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluoropyrimidine moiety is particularly noted for its ability to inhibit certain enzymes, leading to disruptions in cellular processes that are crucial for cancer cell proliferation and survival. The pyrrolidine ring further enhances the compound's binding affinity and selectivity towards these targets, which is essential for achieving desired therapeutic effects.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. Its structural features may interfere with cellular signaling pathways, particularly those associated with tumor growth and metastasis. In vitro studies have demonstrated efficacy against various cancer cell lines, suggesting potential applications in cancer therapy.
Antiviral Activity
Similar compounds have shown antiviral properties, indicating that this molecule could be explored for treating viral infections. The mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways. This property could lead to therapeutic effects in conditions such as diabetes or hypertension, making it a candidate for further research in metabolic disorders .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of the compound is presented below.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, the pyrrolidine ring may be functionalized with a fluoropyrimidinyloxy group via SN2 displacement under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C). The tetrahydro-2H-pyran-4-yl moiety is often introduced via Suzuki-Miyaura coupling or similar cross-coupling reactions . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., Pd(PPh₃)₄ for coupling). Purification via column chromatography or recrystallization is critical to isolate the product in >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. Key signals include the fluoropyrimidinyl proton (δ 8.2–8.5 ppm) and pyrrolidinyl methylene groups (δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₂F N₃O₃).
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature.
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (40–75% RH) over 4–12 weeks. Monitor degradation via HPLC .
- pH Stability : Test solubility and stability in buffers (pH 2–9) to identify optimal storage conditions .
Advanced Research Questions
Q. What experimental design strategies are recommended to evaluate this compound’s biological activity while minimizing confounding variables?
- Methodological Answer :
- In vitro assays : Use dose-response curves (0.1–100 µM) in cell lines relevant to the target disease (e.g., cancer, inflammation). Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).
- Block Design : Randomize treatment groups to account for plate edge effects or temporal variability .
- Statistical Power Analysis : Calculate sample size (n ≥ 3) using preliminary data to ensure reproducibility .
Q. How can conflicting data on the compound’s mechanism of action be resolved?
- Methodological Answer :
- Target Engagement Studies : Use competitive binding assays (e.g., SPR, ITC) to validate interactions with proposed targets (e.g., kinases, GPCRs).
- Knockout/RNAi Models : Confirm phenotypic rescue in target-deficient cells .
- Multi-Omics Integration : Combine transcriptomics/proteomics to identify downstream pathways affected by the compound .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) to guide derivative synthesis?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets).
- QSAR Modeling : Train models on bioactivity data (IC₅₀, Ki) with descriptors like logP, polar surface area, and H-bond donors .
- ADMET Prediction : SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetics .
Q. How should researchers design environmental fate studies to assess the compound’s ecotoxicological risks?
- Methodological Answer :
- OECD Guideline 307 : Evaluate soil degradation under aerobic/anaerobic conditions.
- Aquatic Toxicity : Test acute effects on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) .
- Bioaccumulation Potential : Calculate logKow (octanol-water partition coefficient) via shake-flask method .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or bioactivity across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent solvent (e.g., DMSO stock concentration), temperature (25°C), and pH (7.4 PBS).
- Meta-Analysis : Use tools like RevMan to pool data across studies, adjusting for batch effects or methodological differences .
- Reproducibility Checks : Collaborate with independent labs to validate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
